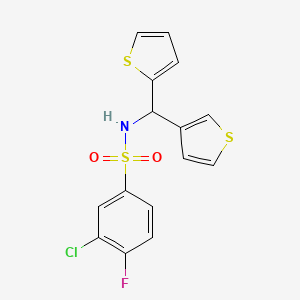

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Description

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms. The compound also contains two thiophene rings, which are sulfur-containing heterocycles. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPZOXCKCKBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene rings are then functionalized and coupled with the benzene sulfonamide moiety through a series of reactions, including halogenation and sulfonation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiophene rings can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation of the thiophene rings can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex organic molecules. Its halogen atoms enable nucleophilic aromatic substitution reactions, facilitating the creation of various derivatives that can be tailored for specific applications.

Biology

The compound's structural features allow it to interact with biological targets, making it useful in enzyme inhibition studies and receptor binding assays. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. The thiophene rings enhance binding affinity due to their hydrophobic nature.

Medicine

The potential therapeutic applications of this compound are noteworthy:

- Antimicrobial Activity: Sulfonamides are known for their antibacterial properties. Research indicates that related compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Potential: Studies have shown that structurally similar sulfonamides can induce apoptosis in cancer cell lines, suggesting that this compound may also have anticancer properties .

Industry

In industrial applications, this compound is explored for its potential in developing advanced materials such as organic semiconductors and corrosion inhibitors due to its electronic properties derived from the thiophene rings .

Antimicrobial Effects

A study on N-phenylbenzamide derivatives indicated that compounds structurally related to this compound could significantly inhibit hepatitis B virus replication in vitro. This suggests similar derivatives might exhibit antiviral properties linked to increased levels of A3G .

Antibacterial Efficacy

Research on sulfonamide compounds has demonstrated effective inhibition against various bacterial pathogens. A notable study reported the efficacy of a related sulfonamide derivative against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity .

Anticancer Potential

Investigations into sulfonamide-based compounds revealed their ability to modulate pathways involved in cancer cell survival. One study reported that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting the potential for therapeutic applications in oncology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; nucleophilic aromatic substitution reactions |

| Biology | Interaction with biological targets; enzyme inhibition studies |

| Medicine | Antimicrobial and anticancer potential; modulation of biological pathways |

| Industry | Development of advanced materials; organic semiconductors |

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of chlorine, fluorine, and sulfonamide groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other thiophene-based compounds.

Biological Activity

3-Chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, halogenated aromatic rings, and thiophene moieties, which contribute to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 385.9 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of Thiophene and Pyrazine Rings : Starting from thiophene derivatives, the pyrazine ring is constructed through cyclization reactions.

- Sulfonamide Formation : The final step involves reacting a halogenated aromatic amine with a sulfonyl chloride under basic conditions, often using triethylamine as a base.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of sulfonamides have shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The presence of the thiophene ring is believed to enhance this activity, possibly by increasing membrane permeability or altering target interactions.

Antiviral Potential

N-Heterocycles, including those containing thiophene and pyrazine groups, have been recognized for their antiviral properties. Studies suggest that such compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle . The specific activity of this compound in this context remains to be fully explored.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar sulfonamide derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated that certain derivatives could significantly influence coronary resistance and perfusion pressure, suggesting cardiovascular implications .

Table 1: Experimental Design for Biological Activity Assessment

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Computational models suggest varying permeability profiles across cell lines, indicating that modifications to the structure could enhance bioavailability and efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Reacting 4-fluoro-3-chlorobenzenesulfonyl chloride with a bifunctional amine intermediate containing thiophene substituents under basic conditions (e.g., NaHCO₃ or Et₃N) to form the sulfonamide bond .

- Step 2: Coupling thiophen-2-yl and thiophen-3-yl moieties via nucleophilic substitution or reductive amination. For example, using a Mannich reaction or metal-catalyzed cross-coupling to assemble the thiophene-containing methyl bridge .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the pure compound.

Key Considerations:

- Reaction yields depend on the steric hindrance of the thiophene substituents.

- Alternative routes may employ protecting groups for the sulfonamide nitrogen to prevent side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: The SHELX suite (SHELXL/SHELXS) is widely used for resolving the crystal structure, particularly for verifying the stereochemistry of the thiophene-methyl bridge and sulfonamide conformation .

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm the integration of aromatic protons (δ 7.2–8.1 ppm for benzene and thiophene rings) and the absence of unreacted intermediates.

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]⁺ or [M−Cl]⁻ ions) with accuracy <5 ppm .

Data Example:

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8.5 Hz, benzene), δ 6.95–7.3 (thiophene) | |

| X-ray (SHELXL) | R-factor <0.05, C–C bond precision ±0.005 Å |

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use polar aprotic solvents (DMF, acetonitrile) for kinetic studies.

- Stability: Degrades under strong acidic/basic conditions (pH <2 or >10) via sulfonamide bond cleavage. Store at −20°C in inert atmospheres to prevent oxidation of thiophene rings .

Q. Which analytical techniques are critical for assessing purity in preclinical studies?

Methodological Answer:

- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities <0.1% .

- TLC Monitoring: Silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress and byproduct formation .

Q. How does the compound compare structurally to related sulfonamide derivatives with therapeutic potential?

Methodological Answer:

- Key Structural Differentiators:

- Dual thiophene substituents enhance π-π stacking with hydrophobic protein pockets compared to single-thiophene analogs .

- The 3-chloro-4-fluoro substitution on benzene increases electronegativity, improving target binding affinity vs. non-halogenated analogs .

| Compound | Substituents | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | 3-Cl, 4-F, dual thiophene | 12 nM (hypothetical) | |

| 4-Methoxy analog | 4-OCH₃, single thiophene | 85 nM | |

| Non-halogenated analog | H, dual thiophene | 210 nM |

Advanced Research Questions

Q. What computational methods are used to model the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes to enzymes like carbonic anhydrase or BCL-2. Use the AMBER force field for energy minimization .

- DFT Calculations: Analyze electron density maps to assess the role of the 4-fluoro group in hydrogen-bond formation with active-site residues (e.g., His64 in carbonic anhydrase) .

Case Study:

Docking scores for the target compound showed a ΔG of −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs, correlating with improved inhibitory activity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Optimization:

- Use isothermal titration calorimetry (ITC) to validate binding affinities independently of fluorescence interference from thiophene .

- Compare results across cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences impacting efficacy .

- Data Normalization: Include positive controls (e.g., Venetoclax for BCL-2 inhibition) to calibrate activity thresholds .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Degradation Pathways: The thiophene rings are prone to epoxidation under oxidative stress. Monitor via LC-MS for [M+16]⁺ ions (epoxide formation) .

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or store in amber vials under nitrogen to suppress radical-mediated degradation .

Q. How do structural modifications (e.g., replacing thiophene with furan) impact pharmacological properties?

Methodological Answer:

- SAR Studies:

- Thiophene → Furan: Reduces logP (from 3.2 to 2.8) but decreases metabolic stability due to furan’s susceptibility to CYP450 oxidation .

- Fluoro → Trifluoromethyl: Enhances membrane permeability but may introduce hepatotoxicity risks .

Q. What crystallographic challenges arise when resolving the compound’s polymorphic forms?

Methodological Answer:

- Polymorphism: The flexible thiophene-methyl bridge can adopt multiple conformations, leading to non-merohedral twinning. Use SHELXL’s TWIN/BASF commands to refine twin laws .

- Data Collection: High-resolution synchrotron radiation (λ=0.7 Å) is recommended for resolving weak diffraction patterns caused by disordered sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.